PTC596 is a novel small molecule that has garnered attention for its ability to inhibit the activity of the B-cell specific Moloney murine leukemia virus integration site 1 (BMI1) protein, which plays a crucial role in cancer stem cell maintenance and tumor progression. It is classified as a microtubule polymerization inhibitor, disrupting the normal function of microtubules, which are essential for cell division and intracellular transport. This compound has shown promise in preclinical studies for treating various cancers, including hematological malignancies and solid tumors.
PTC596 primarily acts by binding to BMI1, leading to its degradation and subsequent downregulation of anti-apoptotic proteins such as myeloid cell leukemia 1 (MCL-1). The compound induces cell cycle arrest at the G2/M phase, followed by apoptosis in cancer cells. The mechanism involves the disruption of microtubule dynamics, which is critical for mitosis. Specifically, PTC596 treatment results in a significant reduction of polymerized tubulin levels in treated cells, contrasting with agents like paclitaxel that stabilize microtubules .
The biological activity of PTC596 has been extensively studied, revealing its ability to induce cytotoxicity across various tumor cell lines with effective concentrations (EC50) ranging from 30 to 200 nanomolar. It has shown efficacy against multiple myeloma cells, including those resistant to standard therapies like bortezomib. Notably, PTC596 triggers apoptosis through the intrinsic pathway by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors . Additionally, it has been reported to induce ferroptosis in certain cancer types, enhancing its therapeutic potential against chemoresistant malignancies .
PTC596 was developed through high-throughput screening of small molecule libraries aimed at identifying BMI1 inhibitors. The synthesis involves chemical optimization based on structure-activity relationships. The specific synthetic route includes the preparation of a pyrimidine-based scaffold that incorporates fluorinated aromatic groups to enhance potency and selectivity against target proteins .
PTC596 is currently being investigated for its therapeutic applications in several types of cancer, including:
Studies have explored the interactions of PTC596 with other therapeutic agents. For instance, combining PTC596 with bortezomib enhances endoplasmic reticulum stress and apoptosis in multiple myeloma cells. Additionally, synergistic effects have been observed when PTC596 is used alongside other chemotherapeutics like ibrutinib and etoposide, indicating its potential for combination therapies .
Several compounds share similarities with PTC596 in terms of their mechanism or target profile. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| PTC596 | BMI1 inhibition; microtubule destabilization | Induces ferroptosis; effective against chemoresistant cells |
| PTC-209 | BMI1 inhibition | Primarily targets BMI1 without significant microtubule interaction |
| Unesbulin | BMI1 inhibition | Similar structural features but different pharmacokinetics |
| Paclitaxel | Microtubule stabilization | Contrasts with PTC596; promotes polymerization instead of destabilization |
| Etoposide | Topoisomerase II inhibitor | Different target; used in combination with PTC596 for enhanced effect |
PTC596 stands out due to its dual action on both BMI1 and microtubules, making it a versatile candidate in cancer therapy development . Its ability to trigger ferroptosis also differentiates it from traditional agents that primarily induce apoptosis.
PTC596, also known as Unesbulin, is a small-molecule compound with the molecular formula C19H13F5N6 and a molecular weight of 420.3 g/mol [1] [3] [6]. The compound is registered under the Chemical Abstracts Service number 1610964-64-1 [1] [3] [6]. The exact mass of PTC596 is 420.11218525 g/mol, with a monoisotopic mass of 420.11218525 g/mol [10]. The compound contains 30 heavy atoms and exhibits a formal charge of zero [10].
PTC596 is characterized as an amine-substituted reverse pyrimidine compound with the systematic name 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine [2]. The molecular structure comprises three distinct aromatic systems connected through strategic linkages [2].
The core structural framework consists of a fluoropyrimidine ring system substituted at multiple positions [1] [2]. The central 5-fluoropyrimidine-4,6-diamine moiety serves as the primary scaffold, with the 4-amino group forming a critical hydrogen bonding interaction with the main chain carbonyl of beta-alanine 250 and alpha-threonine 179 residues when bound to tubulin [2]. The 6-amino group establishes water-mediated contacts with beta-lysine 254 and alpha-asparagine 101 residues [2].
The benzimidazole substituent at position 2 features a 6-fluoro-2-methyl-1H-benzo[d]imidazole moiety [1] [2]. This heterocyclic system contains two nitrogen atoms within the five-membered ring fused to a fluorinated benzene ring [2]. The 2-methyl group of the benzimidazole component faces the T7 loop of beta-tubulin during protein binding interactions [2].
The phenyl substituent attached to the 4-amino position carries a trifluoromethyl group at the para position [1] [2]. This 4-(trifluoromethyl)phenyl moiety occupies a hydrophobic pocket formed by beta-methionine 259, beta-threonine 314, beta-alanine 316, beta-lysine 352, and alpha-valine 181 residues [2]. The phenyl ring establishes stacking interactions between the side chains of beta-asparagine 258 and beta-lysine 352 [2].
The compound exhibits multiple fluorine substitutions, including individual fluorine atoms on both the pyrimidine and benzimidazole rings, plus a trifluoromethyl group on the terminal phenyl ring [1] [2]. These fluorine atoms contribute significantly to the compound's physicochemical properties and binding characteristics [2].
PTC596 appears as a solid crystalline material at room temperature [1] [4]. The compound demonstrates limited aqueous solubility, being classified as insoluble in water [4]. In dimethyl sulfoxide, PTC596 exhibits a solubility of 84 mg/mL, corresponding to 199.83 millimolar concentration [4]. Ethanol solubility is considerably lower at 7 mg/mL, equivalent to 16.65 millimolar concentration [4].
The topological polar surface area of PTC596 measures 81.6 square angstroms, indicating moderate polarity [10]. The compound possesses a calculated partition coefficient (XLogP3) of 4.7, suggesting high lipophilicity [10]. This lipophilic character contributes to the compound's membrane permeability and oral bioavailability properties [2].
The molecular structure contains two hydrogen bond donor sites and ten hydrogen bond acceptor sites [10]. The rotatable bond count is three, indicating moderate conformational flexibility [10]. The molecular complexity value reaches 586, reflecting the intricate nature of the polycyclic structure [10].
For storage stability, PTC596 requires maintenance at temperatures between -20°C and 2-8°C [4] [7]. Under proper storage conditions, the compound maintains stability for up to three years from the date of receipt when stored as a powder [7]. High-performance liquid chromatography analysis demonstrates 99.91% purity, and nuclear magnetic resonance spectroscopy confirms structural consistency [7].
PTC596 functions as a direct microtubule polymerization inhibitor through competitive binding at the colchicine site of tubulin [2] [13]. Crystallographic studies reveal that PTC596 binds to the colchicine site located at the interface between alpha and beta tubulin monomers, directly adjacent to the guanosine triphosphate-binding site of alpha-tubulin [2].
The binding mechanism involves multiple molecular interactions that distinguish PTC596 from other colchicine site ligands [2]. The central 5-fluoropyrimidine-4,6-diamine moiety positions between the side chain of beta-leucine 248 and the main chain carbon-alpha of beta-leucine 255 [2]. The 4-(trifluoromethyl)phenyl moiety inserts into a hydrophobic pocket, while the benzimidazole component occupies a cavity formed by multiple hydrophobic residues [2].
The compound demonstrates concentration-dependent effects on cellular processes, with effective concentrations typically ranging from 68 to 340 nanomolar in various cell line studies [11]. In tubulin polymerization assays, PTC596 exhibits inhibitory activity with concentrations generally below 100 nanomolar [1].
The binding affinity and selectivity of PTC596 result from its unique structural features that enable novel interactions with the tubulin binding site [2]. Unlike traditional colchicine site inhibitors that contain trimethoxyphenyl moieties, PTC596 achieves binding through alternative molecular recognition patterns [2].
The synthesis of PTC596 involves the construction of a complex pyrimidine-benzimidazole framework through multi-step organic synthesis procedures . The preparation utilizes a pyrimidine-based scaffold that incorporates fluorinated aromatic groups to enhance potency and selectivity .
The synthetic approach begins with the formation of the central fluoropyrimidine core through established pyrimidine synthesis methodologies [20] [21]. Fluoropyrimidine derivatives can be prepared through diazotization of corresponding aminopyrimidines in fluoroboric acid systems [20]. Alternative methods involve treatment of trimethylpyrimidin-4-ylammonium chlorides with aqueous potassium hydrogen difluoride [20].
The benzimidazole component synthesis follows standard benzimidazole formation protocols involving cyclization reactions between ortho-phenylenediamine derivatives and appropriate carboxylic acid or aldehyde precursors [24]. The specific 6-fluoro-2-methyl-1H-benzo[d]imidazole moiety requires selective fluorination and methylation steps [24].
Coupling reactions between the benzimidazole and pyrimidine components utilize nucleophilic aromatic substitution mechanisms [23] [24]. The reaction conditions typically involve elevated temperatures and basic conditions to facilitate the coupling process [24]. The incorporation of the 4-(trifluoromethyl)phenyl substituent occurs through nucleophilic substitution of activated pyrimidine intermediates [24].
Recent developments in pyrimidine synthesis include ultrasound-assisted methodologies that can significantly reduce reaction times and improve yields [16]. Sonochemical activation has been successfully applied to similar pyrimidine-benzimidazole condensation reactions, achieving high yields in shortened timeframes [14].
The overall synthetic strategy requires careful optimization of reaction conditions, purification procedures, and quality control measures to achieve the high purity standards necessary for pharmaceutical applications . The complex multi-fluorinated structure presents challenges in terms of regioselectivity and purification that must be addressed through appropriate synthetic design .
PTC596 belongs to a class of tubulin-binding agents that target the colchicine binding site, sharing structural similarities with various other compounds in this therapeutic category [17] [18]. The pyrimidine-benzimidazole core structure provides a framework for developing related analogues with modified pharmacological properties [17].
Imidazopyrazine-based compounds represent a closely related structural class that also targets tubulin polymerization [18]. These compounds feature fused imidazopyrazine cores combined with trimethoxyphenyl or fluorinated aromatic substituents [18]. The imidazo[1,2-a]pyrazine series demonstrates cellular activity against neuroblastoma cell lines marked by MYCN amplification [18].
Benzimidazole-containing tubulin inhibitors constitute another important class of structural analogues [17]. Compounds featuring trimethoxyphenyl moieties combined with benzimidazole systems show potent antiproliferative activities against multiple cancer cell lines [17]. These structures typically inhibit tubulin polymerization with half-maximal inhibitory concentrations in the micromolar range [17].
Fluorinated pyrimidine analogues represent modifications of the core PTC596 structure with altered fluorination patterns [21]. Compounds containing 5-fluoro-4-aminopyrimidine frameworks can be synthesized through reactions of potassium 2-cyano-2-fluoroethenolate with various amidines [21]. These analogues may exhibit different binding affinities and selectivity profiles compared to PTC596 [21].
Pyrimido[1,2-a]benzimidazole derivatives share the fused heterocyclic framework present in PTC596 [14]. These compounds can be synthesized through cyclocondensation reactions of 2-aminobenzimidazole with various carbonyl-containing substrates [14]. The resulting structures may incorporate different substituent patterns while maintaining the core bicyclic system [14].
Structural modifications of PTC596 analogues focus on optimizing the balance between cellular potency and metabolic stability [18]. Compounds with dichloromethoxyphenyl or difluoromethoxyphenyl substituents demonstrate improved metabolic half-lives compared to trimethoxyphenyl-containing analogues, though with some reduction in binding affinity [18]. These structure-activity relationships provide guidance for developing next-generation compounds with enhanced therapeutic profiles [18].
PTC596 represents a structurally novel tubulin-binding agent that has been comprehensively characterized through high-resolution X-ray crystallography [1]. The compound, chemically designated as 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine, possesses a molecular formula of C19H13F5N6 and a molecular weight of 420.34 g/mol [1] [2].
The crystal structure of the PTC596-tubulin complex was determined using the T2R-TTL system, comprising two αβ-tubulin heterodimers, one stathmin-like domain of RB3 (RB3-SLD), and one tubulin tyrosine ligase (TTL) [1]. Single-crystal monochromatic diffraction data were collected at the X06DA beamline of the Swiss Light Source at the Paul Scherrer Institut in Switzerland [1]. The structure was solved to a resolution of 2.05 Å, providing detailed atomic-level information about the binding interactions [1]. The crystallographic data were processed and merged using XDS software, yielding high-quality diffraction patterns suitable for structural refinement [1].
The overall structure of the T2R-TTL-PTC596 complex superimposed remarkably well with the apo T2R-TTL structure (PDB: 4I55), exhibiting a root mean square deviation (RMSD) of only 0.42 Å over 1964 Cα atoms [1]. This minimal structural deviation indicates that PTC596 binding does not significantly alter the global tubulin conformation, except for localized changes in the T7-loop region of β-tubulin [1].
Competition binding studies definitively established that PTC596 targets the colchicine binding site on tubulin, demonstrating competitive inhibition with colchicine but not with vinblastine [1]. This binding site is strategically located at the interface between the α and β subunits of the tubulin heterodimer, directly adjacent to the guanosine triphosphate (GTP)-binding site of α-tubulin [1].
The colchicine binding site encompasses a well-defined pocket formed by specific secondary structural elements of β-tubulin, including strands S8, S9, and S10, the T7 loop, and helices H7 and H8, along with the T5 loop of α-tubulin [1]. PTC596 occupies this binding site with a unique orientation that distinguishes it from classical colchicine site binders [1].
Unlike traditional colchicine site inhibitors that typically contain the characteristic trimethoxyphenyl moiety essential for tubulin interaction, PTC596 lacks this structural feature entirely [1]. Instead, as an amine-substituted pyrimidine compound, PTC596 represents a structurally distinct class of tubulin-binding agents that achieve high-affinity binding through alternative molecular interactions [1] [3].
The molecular interactions between PTC596 and tubulin involve a sophisticated network of hydrogen bonds, hydrophobic contacts, and water-mediated interactions [1]. The central 5-fluoro-pyrimidine-4,6-diamine moiety serves as the primary binding anchor, positioning itself between the side chain of βLeu248 and the main chain Cα of βLeu255 [1].
Critical hydrogen bonding interactions are established through the 4- and 6-amino groups of the pyrimidine ring, which form direct hydrogen bonds with the main chain carbonyl groups of βAla250 and αThr179, respectively [1]. These interactions provide the primary binding affinity and specificity for the colchicine site.
The 4-amino group participates in additional water-mediated contacts with both the side chains of βLys254 and αAsn101, extending the interaction network toward the nucleotide binding site at the N-site [1]. These water-bridged interactions enhance binding stability while maintaining the flexibility necessary for the binding pocket accommodation.
The 4-(trifluoromethyl)phenyl moiety of PTC596 is deeply embedded within a hydrophobic pocket formed by the side chains of βMet259, βThr314, βAla316, βLys352, and αVal181 [1]. This hydrophobic binding region provides significant stabilization energy and contributes to the compound's binding selectivity. The phenyl ring participates in π-π stacking interactions, positioned between the side chains of βAsn258 and βLys352 [1].
The 6-fluoro-2-methyl-1H-benzo[d]imidazole moiety inserts into a distinct hydrophobic pocket shaped by residues βVal238, βCys241, βLeu242, βLeu255, βMet259, βAla316, βIle318, and the hydrophobic portion of the βLys352 side chain [1]. The 2-methyl group of the benzimidazole moiety faces the T7 loop of β-tubulin, contributing to the overall binding geometry [1].
Structural superimposition of the β-tubulin chains from PTC596 and colchicine complexes reveals significant differences in their binding modes and occupied space within the colchicine site [1]. The most pronounced difference stems from the absence of colchicine's acetamide group in PTC596, which results in distinct conformational changes in both the αT5 and βT7 loops [1].
In the colchicine-bound structure, the βLys352 side chain adopts a specific orientation that directly interacts with the ligand [1]. However, in the PTC596 structure, this residue adopts a flipped conformation, and a water molecule occupies the space that would otherwise be filled by the βLys352 side chain in the colchicine complex [1]. This conformational flexibility demonstrates the adaptability of the binding site to accommodate structurally diverse ligands.
The trimethoxyphenyl moiety that characterizes many classical colchicine site binders is entirely absent in PTC596, yet the compound maintains high-affinity binding through its unique amine-substituted pyrimidine scaffold [1]. This structural divergence highlights the potential for developing novel tubulin-binding agents that do not rely on traditional pharmacophoric elements.
Autodocking studies performed with closely related PTC596 analogs, including PTC-867 and PTC-646, demonstrated that these compounds adopt binding modes very similar to PTC596 [1]. However, other analogs such as P295339 and P296233, which lack the critical 4-amino substitution, showed different binding orientations and were unable to participate in the key hydrogen bonding interaction with βAla250 [1].
Water molecules play a crucial role in mediating specific interactions between PTC596 and tubulin residues [1]. The presence of a strategically positioned water molecule in the PTC596 binding site contrasts with its absence in the colchicine-bound structure, indicating that water-mediated interactions contribute significantly to PTC596's unique binding mode [1].
The 4-amino group of PTC596 establishes water-bridged contacts with both βLys254 and αAsn101, creating an extended interaction network that spans from the binding site toward the nucleotide-binding region [1]. These water-mediated interactions provide additional binding stability while allowing for conformational flexibility that may be important for the compound's mechanism of action.
The water molecule present in the PTC596 binding site occupies the space that is filled by the βLys352 side chain in the colchicine structure [1]. This substitution demonstrates how water can serve as a structural bridge, enabling alternative binding modes while maintaining overall binding affinity. The strategic positioning of this water molecule suggests that it may play a role in the compound's selectivity and binding kinetics.
PTC596 represents a unique class within the broader family of pyrimidine-based tubulin inhibitors [4] [5]. The structure-activity relationship analysis of pyrimidine derivatives reveals that the position and nature of substituents on the pyrimidine nucleus significantly influence biological activity [4] [5].
The central pyrimidine ring in PTC596 serves as the core scaffold that enables tubulin binding, with the 5-fluoro substitution being critical for colchicine site interaction [1]. This fluorine substitution enhances binding affinity compared to other halogen substitutions, demonstrating the importance of specific electronic and steric properties [5].
The 4,6-diamine substitution pattern is essential for the hydrogen bonding interactions that anchor PTC596 to the tubulin backbone [1]. Structure-activity relationship studies of related compounds indicate that both amino groups are required for optimal activity, as monoamine or unsubstituted derivatives show reduced potency [5].
The benzimidazole moiety linked at the 2-position of the pyrimidine ring represents a significant structural innovation compared to other pyrimidine derivatives [1]. This substitution pattern is superior to simple aryl or heterocyclic alternatives, providing the compound with its unique binding characteristics and improved pharmacological properties [6].
Comprehensive structure-activity relationship analysis of PTC596 and related compounds reveals critical molecular features required for tubulin binding activity [1] [5]. The central pyrimidine ring serves as an indispensable core scaffold, with complete loss of activity observed upon its replacement with other heterocyclic systems [5].
The 5-fluoro substitution on the pyrimidine ring is crucial for colchicine site binding, with other halogen substitutions showing reduced effectiveness [1] [5]. This specific substitution optimizes the electronic properties and binding geometry required for high-affinity tubulin interaction.
The 4,6-diamine substitution pattern provides essential hydrogen bonding capabilities, with both amino groups required for optimal activity [1]. Modifications that reduce or eliminate these hydrogen bond donors result in significant loss of potency, emphasizing their critical role in tubulin recognition.
The N4-aryl substitution, specifically the 4-(trifluoromethyl)phenyl group, contributes significantly to binding affinity through hydrophobic interactions with the deep binding pocket [1]. The trifluoromethyl group enhances potency compared to other electron-withdrawing substituents, although some alternatives are tolerated.
The 2-benzimidazole substitution enables the unique binding mode that distinguishes PTC596 from classical colchicine site binders [1]. The 6-fluoro-2-methyl-benzimidazole moiety provides optimal binding specificity, with unsubstituted benzimidazole derivatives showing reduced potency [6].